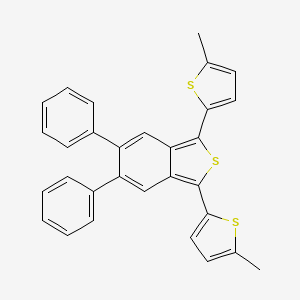
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene is an organic compound that belongs to the class of thiophene-based molecules Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene typically involves the coupling of thiophene derivatives with benzothiophene cores. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of boronic acids or esters and halogenated thiophene derivatives under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene has several scientific research applications, including:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its semiconducting properties.
Materials Science: Employed in the synthesis of covalent organic frameworks (COFs) for applications in sensors, photocatalysts, and supercapacitors.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene in optoelectronic applications involves its ability to absorb and emit light. The compound’s molecular structure allows for efficient charge transfer and separation, making it suitable for use in devices such as OLEDs and photovoltaic cells. The thiophene rings and benzothiophene core play a crucial role in the compound’s electronic properties, facilitating the movement of electrons and holes within the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another thiophene-based compound with similar optoelectronic properties.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: A related compound used in the synthesis of covalent organic frameworks.
Uniqueness
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene is unique due to its specific arrangement of thiophene rings and benzothiophene core, which imparts distinct electronic properties. This structural uniqueness makes it particularly suitable for applications in optoelectronics and materials science, where precise control over electronic properties is essential .
Eigenschaften
CAS-Nummer |
643768-24-5 |
|---|---|
Molekularformel |
C30H22S3 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
1,3-bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene |
InChI |
InChI=1S/C30H22S3/c1-19-13-15-27(31-19)29-25-17-23(21-9-5-3-6-10-21)24(22-11-7-4-8-12-22)18-26(25)30(33-29)28-16-14-20(2)32-28/h3-18H,1-2H3 |
InChI-Schlüssel |
GNRWWNWKWSCQOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=C3C=C(C(=CC3=C(S2)C4=CC=C(S4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


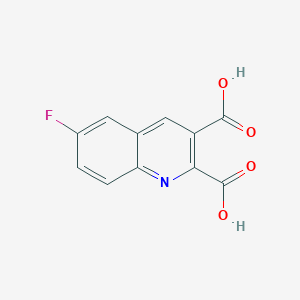
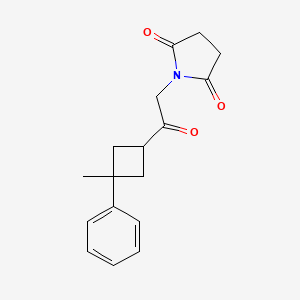
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)
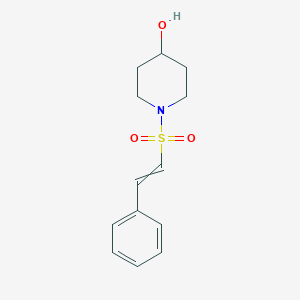
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)
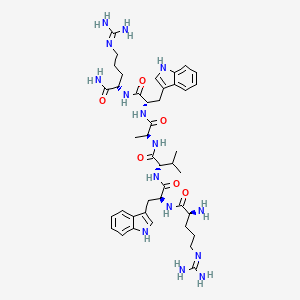
![[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde](/img/structure/B12606117.png)
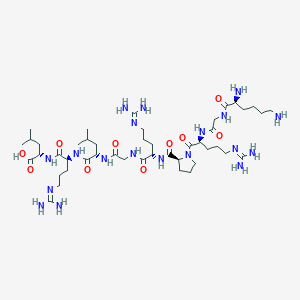
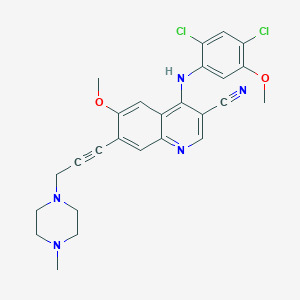
![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)
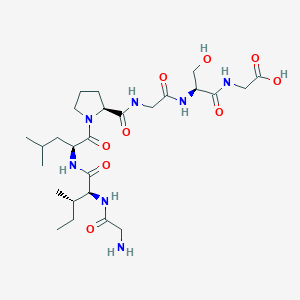
![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
